1-(sec-Butyl)-1H-pyrrole-3-carbaldehyde

Catalog No.
S13388442
CAS No.
M.F
C9H13NO
M. Wt
151.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(sec-Butyl)-1H-pyrrole-3-carbaldehyde

Product Name

1-(sec-Butyl)-1H-pyrrole-3-carbaldehyde

IUPAC Name

1-butan-2-ylpyrrole-3-carbaldehyde

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C9H13NO/c1-3-8(2)10-5-4-9(6-10)7-11/h4-8H,3H2,1-2H3

InChI Key

OZNSXTSOKGIDBG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=CC(=C1)C=O

1-(sec-Butyl)-1H-pyrrole-3-carbaldehyde is an organic compound belonging to the pyrrole family, characterized by a five-membered aromatic ring containing one nitrogen atom. Its molecular formula is C9H13NOC_9H_{13}NO, and it has a molecular weight of approximately 151.21 g/mol. The compound features a sec-butyl group at the 1-position and an aldehyde functional group at the 3-position of the pyrrole ring, making it a valuable intermediate in organic synthesis and potentially in medicinal chemistry due to its unique structural properties.

Typical of aldehydes and pyrroles, including:

  • Nucleophilic Addition Reactions: The aldehyde group can undergo nucleophilic addition with various nucleophiles, such as alcohols or amines, leading to the formation of hemiacetals or amines.
  • Condensation Reactions: It can react with carbonyl compounds in condensation reactions, forming β-amino carbonyl compounds.
  • Cyclization Reactions: The pyrrole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Several methods exist for synthesizing 1-(sec-Butyl)-1H-pyrrole-3-carbaldehyde:

  • Vilsmeier-Haack Formylation: This method involves treating pyrroles with formylating agents like phosphorus oxychloride and dimethylformamide to introduce the aldehyde functionality at the 3-position .
  • Direct Alkylation: The compound can be synthesized by alkylating pyrrole with sec-butyl bromide followed by oxidation to form the aldehyde.
  • Oxidative Methods: Oxidation of corresponding alcohols or other precursors using oxidizing agents can yield the desired aldehyde.

1-(sec-Butyl)-1H-pyrrole-3-carbaldehyde has several applications, particularly in:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its derivatives may be explored for therapeutic applications due to potential biological activities.
  • Material Science: Pyrrole derivatives are used in creating conducting polymers and materials with unique electronic properties.

Several compounds bear structural similarities to 1-(sec-Butyl)-1H-pyrrole-3-carbaldehyde. Here’s a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
1-tert-Butyl-1H-pyrrole-3-carbaldehydetert-butyl group instead of sec-butylPotentially different reactivity due to sterics
3-(sec-butyl)-1H-pyrrole-2-carbaldehydeAldehyde at position 2 instead of position 3Different site for nucleophilic attack
5-Ethyl-2-methylpyrroleEthyl and methyl substitutions on the pyrrole ringDistinct electronic properties affecting reactivity

The uniqueness of 1-(sec-Butyl)-1H-pyrrole-3-carbaldehyde lies in its specific substitution pattern which influences its reactivity and potential biological activity compared to other similar compounds.

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Exact Mass

151.099714038 g/mol

Monoisotopic Mass

151.099714038 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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